N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) is a synthetic cationic lipid that plays a crucial role in scientific research, particularly in the field of gene delivery. [] It is classified as a quaternary ammonium compound due to its positively charged trimethylammonium group. DOTMA's positive charge allows it to interact electrostatically with negatively charged molecules like DNA and RNA, forming complexes that can be efficiently delivered into cells. [] This property makes DOTMA a vital component in the development of lipid-based gene delivery systems, commonly known as lipoplexes. [] These lipoplexes are instrumental in various research applications, including gene editing, gene therapy, and vaccine development.
Methods of Synthesis
The synthesis of DOTMA typically involves several key steps:
The synthesis can be conducted under controlled conditions to ensure high purity and yield. Parameters such as temperature, reaction time, and solvent choice are critical for optimizing the process .
Molecular Structure
DOTMA has a complex molecular structure characterized by:
The structural formula can be represented as follows:
This structure contributes to its amphiphilic nature, allowing DOTMA to self-assemble into liposomes or form complexes with DNA or RNA, facilitating cellular uptake .
Chemical Reactions Involving DOTMA
DOTMA participates in various chemical reactions primarily related to its role as a transfection agent:
The stability and reactivity of DOTMA depend on environmental conditions such as pH and ionic strength, which can influence its efficacy as a transfection agent .
Mechanism of Action
DOTMA facilitates gene delivery through several key mechanisms:
Studies have shown that structural features such as the presence of oleyl chains and the quaternary ammonium group significantly enhance the transfection efficiency of DOTMA .
Physical and Chemical Properties
DOTMA exhibits several notable physical and chemical properties:
These properties make DOTMA suitable for various formulations in gene therapy applications .
Scientific Applications
DOTMA is primarily used in:
The versatility and effectiveness of DOTMA have established it as a crucial component in modern molecular biology and therapeutic development .
The development of cationic lipids represents a pivotal advancement in non-viral gene delivery. Prior to the 1980s, gene therapy relied heavily on viral vectors, which posed significant safety concerns including immunogenicity and insertional mutagenesis. The introduction of 1,2-di-O-octadecenyl-3-trimethylammonium propane (DOTMA) in 1987 by Philip Felgner marked a paradigm shift as the first synthetic cationic lipid specifically designed for DNA transfection [1] [4]. This innovation addressed a critical challenge: the inefficient cellular uptake of nucleic acids due to their negative charge and susceptibility to enzymatic degradation. DOTMA's molecular architecture—featuring a quaternary ammonium head group, twin oleyl chains, and ether linkages—enabled spontaneous complexation with DNA through electrostatic interactions, forming stable lipoplexes [4]. This discovery catalyzed extensive research into lipid-based vectors, positioning DOTMA as the progenitor of modern cationic lipid design and establishing a foundation for lipid nanoparticle (LNP) technology that later enabled mRNA COVID-19 vaccines [3] [8].
Table 1: Evolution of Key Cationic Lipids for Nucleic Acid Delivery
Year | Lipid | Chemical Features | Significance |
---|---|---|---|
1987 | DOTMA | Quaternary ammonium, oleyl chains, ether bonds | First synthetic cationic lipid for gene transfection |
1990 | DOTAP | Quaternary ammonium, ester bonds | Biodegradable variant of DOTMA |
1993 | DC-Chol | Cholesterol backbone | Reduced cytotoxicity |
2000s | MC3/DLin-MC3-DMA | Ionizable amine, ester bonds | FDA-approved for siRNA (Onpattro®) |
DOTMA facilitates nucleic acid delivery through multiple physicochemical and biological mechanisms. Its permanently positively charged quaternary ammonium head group enables electrostatic binding to anionic phosphate groups on DNA or RNA, condensing them into nanoparticles (~100-300 nm) that protect against nucleases [4] [7]. Unlike viral vectors, DOTMA-based lipoplexes enter cells via endocytosis, primarily through clathrin-mediated pathways. Once internalized, they leverage helper lipids like DOPE (dioleoylphosphatidylethanolamine) to disrupt endosomal membranes. DOPE’s conical shape promotes transition to the hexagonal phase (HII), facilitating membrane fusion and endosomal escape—a critical step for cytosolic nucleic acid release [1] [4]. DOTMA’s oleyl chains provide structural flexibility, enhancing membrane fluidity and fusion efficiency. Commercial formulations like Lipofectin® (DOTMA:DOPE 1:1) demonstrated early success in in vitro transfections, achieving ~90% encapsulation efficiency and robust protein expression in diverse cell lines [3] [10].
Table 2: Impact of Helper Lipids on DOTMA Lipoplex Performance
Helper Lipid | Molar Ratio (DOTMA:Helper) | Function | Effect on Transfection |
---|---|---|---|
DOPE | 1:1 | Promotes hexagonal phase transition | Enhances endosomal escape; ↑ 3–5× efficiency |
Cholesterol | 2:1 | Stabilizes bilayer structure | Improves serum stability; prolongs circulation |
None | — | Minimal membrane disruption | Low endosomal escape; high cytotoxicity |
DOTMA’s structural distinction from later cationic lipids underpins its unique functional profile. Unlike DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), which substitutes ester linkages for DOTMA’s ether bonds, DOTMA exhibits superior in vivo stability. Ether bonds resist enzymatic degradation, prolonging nucleic acid protection in systemic circulation. In murine studies, DOTMA-DNA complexes delivered intravenously showed 2–3× higher transgene expression in lung tissue versus DOTAP equivalents due to reduced premature dissociation [4] [7]. However, DOTAP’s biodegradability confers lower cytotoxicity, making it preferable for in vitro applications [10].
Compared to ionizable lipids (e.g., DLin-MC3-DMA), DOTMA’s permanent charge enables stronger nucleic acid binding but increases nonspecific interactions with serum proteins and cell membranes. This contributes to higher cytotoxicity and rapid clearance in vivo [3] [10]. Microfluidic studies comparing DOTMA- and DOTAP-based LNPs revealed that DOTMA generates larger lipoplexes (180±15 nm vs. 150±10 nm for DOTAP) with higher zeta potential (+35±2 mV vs. +25±3 mV), correlating with enhered cellular uptake but also greater aggregation in serum [7]. Immunologically, DOTMA’s strong electrostatic binding to toll-like receptors (TLRs) can adjuvant effects—beneficial for vaccines but problematic for protein replacement therapies [3].
Table 3: Structural and Functional Comparison: DOTMA vs. DOTAP
Property | DOTMA | DOTAP | Functional Implications |
---|---|---|---|
Linkage Bonds | Ether bonds | Ester bonds | DOTMA: Higher in vivo stability; DOTAP: Biodegradable, lower cytotoxicity |
Charge Profile | Permanent positive charge | Permanent positive charge | DOTMA: Stronger nucleic acid binding; higher transfection in immune cells |
Lipoplex Size | 180±15 nm | 150±10 nm | DOTMA: Enhanced cellular uptake but higher aggregation risk |
Zeta Potential | +35±2 mV | +25±3 mV | DOTMA: Improved membrane fusion but higher serum protein binding |
Endosomal Escape | Hexagonal phase with DOPE | Hexagonal phase with DOPE | Comparable efficiency when DOPE-optimized |
Immunogenicity | High TLR stimulation | Moderate TLR stimulation | DOTMA: Superior for DNA/mRNA vaccines |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5